molecular formula C11H14Cl2N2 B12295621 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B12295621
M. Wt: 245.14 g/mol
InChI Key: PNTAKCZZUIFKDY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, potentially leading to inhibition or activation of specific pathways. The dichloro groups may enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethoxy)aniline
  • 2,6-Dichloro-4-(methylthio)aniline
  • 2,6-Dichloro-4-(piperidin-1-ylmethyl)aniline

Uniqueness

2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H14Cl2N2/c12-9-5-8(6-10(13)11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7,14H2

InChI Key

PNTAKCZZUIFKDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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